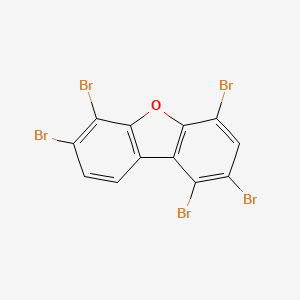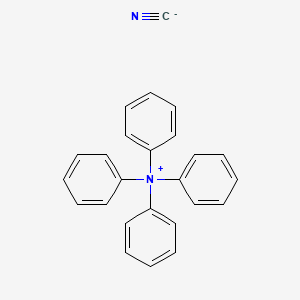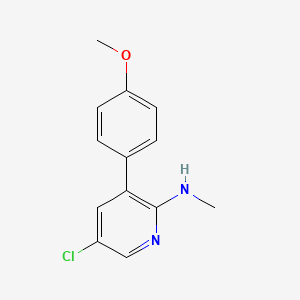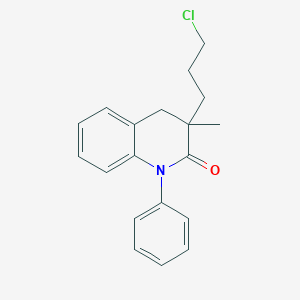![molecular formula C19H32O4Si B14218649 Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- CAS No. 830345-52-3](/img/structure/B14218649.png)
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a triethyl group and a dioxolane ring with phenyl and trimethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- typically involves the reaction of triethylsilane with a precursor containing the dioxolane ring. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to simpler silanes or siloxanes.
Substitution: The triethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学的研究の応用
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- involves its interaction with molecular targets through its reactive silane group. This interaction can lead to the formation of covalent bonds with other molecules, altering their chemical properties. The pathways involved may include nucleophilic substitution, addition reactions, and radical-mediated processes.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups.
Triethylsilane: Similar to the compound but lacks the dioxolane ring.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilane moiety.
Uniqueness
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is unique due to the presence of the dioxolane ring and the combination of phenyl and trimethyl substituents. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specific applications that simpler silanes cannot fulfill.
特性
CAS番号 |
830345-52-3 |
|---|---|
分子式 |
C19H32O4Si |
分子量 |
352.5 g/mol |
IUPAC名 |
triethyl-[(4,4,5-trimethyl-5-phenyldioxolan-3-yl)methylperoxy]silane |
InChI |
InChI=1S/C19H32O4Si/c1-7-24(8-2,9-3)23-20-15-17-18(4,5)19(6,22-21-17)16-13-11-10-12-14-16/h10-14,17H,7-9,15H2,1-6H3 |
InChIキー |
MRIMDTRQNPIIQF-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OOCC1C(C(OO1)(C)C2=CC=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)



![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)

![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)

